1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chloromethyl group and a 2,5-dimethoxyphenyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting product is then chloromethylated using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amine group in place of the chloromethyl group.
Scientific Research Applications
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science:
Biological Studies: Researchers investigate the compound’s interactions with enzymes and receptors to understand its biological activity and potential as a biochemical probe.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The chloromethyl group can undergo nucleophilic substitution, leading to covalent modification of target molecules. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can be compared with other imidazole derivatives, such as:
1-(Chloromethyl)-4-phenylimidazole: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(Chloromethyl)-4-(2,4-dimethoxyphenyl)imidazole: Similar structure but with different positions of the methoxy groups, potentially leading to different chemical and biological properties.
1-(Bromomethyl)-4-(2,5-dimethoxyphenyl)imidazole: The bromine atom may confer different reactivity compared to the chlorine atom, affecting the compound’s substitution reactions.
Properties
IUPAC Name |
1-(chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-16-9-3-4-12(17-2)10(5-9)11-6-15(7-13)8-14-11/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRMAKRMHGNBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN(C=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.